6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide
Overview
Description
6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide is a versatile chemical compound used in scientific research. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first synthesized by glyoxal and ammonia . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed . A hit to lead process led to the discovery of 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (6f) as a potent PqsR antagonist .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .Scientific Research Applications
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Pseudomonas aeruginosa Infections
- Field : Medical Science
- Application : The compound is used as a PqsR inhibitor for adjuvant therapy for Pseudomonas aeruginosa infections .
- Method : The compound inhibits the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .
- Results : The compound showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production .
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Anticancer Agents
- Field : Oncology
- Application : Certain benzo[d]imidazole derivatives are evaluated as potential anticancer agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Some of these compounds possessed potent antiproliferative activity in cancer cell lines .
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Antimicrobial Activity
- Field : Microbiology
- Application : Silver (I) complexes of benzimidazole are synthesized and screened for their antimicrobial activity .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds showed antimicrobial activity against S. epidermidis, S. aureus and C. albicans .
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Antibacterial and Antifungal Agents
- Field : Microbiology
- Application : Certain 1H-benzo[d]imidazole derivatives have been found to have antibacterial and antifungal properties .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds showed antimicrobial activity against various bacterial and fungal species .
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Antitumor Potential
- Field : Oncology
- Application : Certain 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine compounds have been synthesized and evaluated for their antitumor potential .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds showed antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
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Palladium (II) Complex
- Field : Chemistry
- Application : A novel Pd (II) complex has been synthesized and evaluated for its therapeutic potential .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .
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Antidiabetic and Anti-allergic Agents
- Field : Medical Science
- Application : Certain 1, 3-diazole derivatives show different biological activities such as antidiabetic and anti-allergic .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds showed antidiabetic and anti-allergic activities .
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Antipyretic and Antiviral Agents
- Field : Medical Science
- Application : Certain 1, 3-diazole derivatives show different biological activities such as antipyretic and antiviral .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds showed antipyretic and antiviral activities .
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Antioxidant and Anti-amoebic Agents
- Field : Medical Science
- Application : Certain 1, 3-diazole derivatives show different biological activities such as antioxidant and anti-amoebic .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds showed antioxidant and anti-amoebic activities .
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Antihelmintic and Antifungal Agents
- Field : Medical Science
- Application : Certain 1, 3-diazole derivatives show different biological activities such as antihelmintic and antifungal .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds showed antihelmintic and antifungal activities .
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Ulcerogenic Activities
Future Directions
Imidazole has become an important synthon in the development of new drugs . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms, and future challenges .
properties
IUPAC Name |
6-chloro-1H-benzimidazol-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.BrH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H3,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRGHZTYNLLHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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